4,5-Difluoro-2-nitrobenzylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1806370-93-3 |
|---|---|
Molecular Formula |
C7H6F2N2O2 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H,3,10H2 |
InChI Key |
ZINAENHWUYVZIN-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CN |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CN |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4,5 Difluoro 2 Nitrobenzylamine
Reactivity of the Benzylic Amine Moiety
The primary amine group attached to the benzylic carbon is a key site of reactivity in 4,5-Difluoro-2-nitrobenzylamine. Its nucleophilicity allows it to participate in a variety of bond-forming reactions.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile. While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented, the general reactivity of primary amines suggests its capability to displace leaving groups in suitable electrophilic substrates. The electron-withdrawing nature of the 2-nitro and 4,5-difluoro-substituted phenyl ring is expected to slightly diminish the nucleophilicity of the amine compared to an unsubstituted benzylamine (B48309). However, it would still be expected to react with activated alkyl halides and other electrophilic partners.
Acylation, Alkylation, and Derivatization Pathways
The benzylic amine of this compound readily undergoes acylation and alkylation, common derivatization pathways for primary amines.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base is expected to proceed smoothly to form the corresponding amides. The base is typically required to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.
| Reaction Type | Reagents | General Product |
| Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-(4,5-Difluoro-2-nitrobenzyl)acetamide |
| Acylation | Acetic anhydride, Base (e.g., Pyridine) | N-(4,5-Difluoro-2-nitrobenzyl)acetamide |
Alkylation: The amine can also be alkylated by reaction with alkyl halides. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can often be controlled by the stoichiometry of the reactants and the reaction conditions.
| Reaction Type | Reagents | General Product |
| Mono-alkylation | Alkyl halide (1 equivalent) | N-Alkyl-4,5-difluoro-2-nitrobenzylamine |
| Di-alkylation | Alkyl halide (excess) | N,N-Dialkyl-4,5-difluoro-2-nitrobenzylamine |
Condensation Reactions with Carbonyl Compounds
Primary amines, such as this compound, are known to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The reaction is often catalyzed by acid or base and may require the removal of water to drive the equilibrium towards the product.
| Reactant | General Product | Reaction Conditions |
| Aldehyde | Schiff Base (Imine) | Acid or base catalyst, removal of water |
| Ketone | Schiff Base (Imine) | Acid or base catalyst, removal of water |
Transformations Involving the Aromatic Nitro Group
The nitro group on the aromatic ring is a versatile functional group that can undergo several important transformations, significantly altering the properties of the molecule.
Reduction of the Nitro Group to Amino or Other Functionalities
The reduction of the nitro group is a fundamental transformation in aromatic chemistry. Depending on the reducing agent and reaction conditions, the nitro group of this compound can be reduced to a variety of functional groups, most commonly the corresponding aniline (B41778).
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium dithionite. The resulting 2-amino-4,5-difluorobenzylamine is a valuable synthetic intermediate.
| Reducing Agent | Product |
| H₂, Pd/C | 2-Amino-4,5-difluorobenzylamine |
| Sn, HCl | 2-Amino-4,5-difluorobenzylamine |
| Fe, HCl | 2-Amino-4,5-difluorobenzylamine |
| Na₂S₂O₄ | 2-Amino-4,5-difluorobenzylamine |
Photolability and Photocleavage Mechanisms (Drawing insights from related 2-nitrobenzylamine systems)
The 2-nitrobenzyl moiety is a well-known photolabile protecting group. nih.govnih.gov Upon irradiation with UV light, typically in the range of 300-360 nm, the 2-nitrobenzyl group can be cleaved from the molecule it is attached to. nih.gov This property is exploited in various applications, including photolithography and the controlled release of biologically active molecules.
The mechanism of photocleavage for 2-nitrobenzyl compounds is understood to proceed through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to ultimately release the protected group and form a 2-nitrosobenzaldehyde or related byproduct. While specific studies on the photolability of this compound are not widely reported, it is expected to exhibit similar photochemical behavior to other 2-nitrobenzyl systems. The presence of the fluorine atoms may subtly influence the absorption spectrum and quantum yield of the photocleavage process.
The efficiency of this photocleavage has been demonstrated in various systems. For instance, a 2-nitrobenzyl linker attached to DNA can be cleaved with UV light, with studies showing nearly complete cleavage after a short irradiation time. nih.gov In some cases, close to 80% of a fluorophore attached via a 2-nitrobenzyl linker was removed from an immobilized DNA strand after UV irradiation. nih.govnih.gov
Participation in Intramolecular Cyclization Reactions
While direct literature on the intramolecular cyclization of this compound is not extensively available, its structural features suggest a propensity for such reactions, particularly after modification of the benzylic amine. The presence of the ortho-nitro group is key, as its reduction to a nitroso, hydroxylamino, or amino group can initiate a cyclization cascade.
For instance, if the primary amine of this compound is first acylated or sulfonylated, the resulting N-substituted derivative can undergo reductive cyclization. The reduction of the nitro group, typically with reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation, would generate a reactive intermediate that can readily cyclize onto the side chain. This strategy is a common approach for the synthesis of various nitrogen-containing heterocycles.
A plausible reaction pathway involves the initial protection or derivatization of the benzylamine, followed by reduction of the nitro group to an amine. The resulting ortho-diamino derivative could then undergo intramolecular condensation or be used as a building block for quinoxaline (B1680401) synthesis. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comnih.gov
Influence of Fluorine Substituents on Reaction Profiles
The two fluorine atoms on the aromatic ring of this compound exert a profound influence on its reactivity through a combination of electronic and steric effects.
Electronic Effects on Aromatic Ring Reactivity
Fluorine is the most electronegative element, and its presence on the aromatic ring significantly lowers the electron density of the benzene (B151609) ring. This electron-withdrawing inductive effect (-I effect) is compounded by the strong electron-withdrawing nature of the nitro group (-M and -I effects). Consequently, the aromatic ring is highly activated towards nucleophilic aromatic substitution (SNA_r) reactions. However, the fluorine atoms also possess a +M (mesomeric) effect due to their lone pairs, which can donate electron density to the ring, but this effect is generally weaker than their inductive withdrawal. The net result is a highly electron-deficient aromatic system.
This electronic landscape makes the protons on the aromatic ring more acidic and influences the regioselectivity of reactions. The positions ortho and para to the nitro group are particularly activated for nucleophilic attack.
Steric Hindrance Considerations
While fluorine is relatively small, its presence at positions 4 and 5 can introduce a degree of steric hindrance. This can influence the approach of bulky reagents and may affect the conformation of reaction intermediates. In intramolecular reactions, the steric influence of the fluorine atoms could play a role in the feasibility and rate of ring closure, potentially favoring certain ring sizes or conformations.
Ortho-Fluorine Effects in Directed Functionalization
The fluorine atom at position 5 is ortho to the nitro group. Such ortho-halogen arrangements can lead to specific "ortho-effects," including intramolecular hydrogen bonding and altered bond angles, which can fine-tune the reactivity of the functional groups. While less pronounced than with larger halogens, the ortho-fluorine can influence the orientation of the nitro group and the acidity of the benzylic protons.
Cascade and Multi-component Reactions Incorporating this compound
The unique combination of functional groups in this compound makes it a potentially valuable component in cascade and multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying purification processes.
A hypothetical multi-component reaction could involve the in-situ reduction of the nitro group of this compound to generate an ortho-diamine. This intermediate could then react with a dicarbonyl compound and another component in a one-pot synthesis of complex, fluorinated quinoxaline derivatives. The fluorine atoms would be retained in the final product, potentially imparting desirable pharmacological or material properties.
Furthermore, cascade reactions initiated by the reaction of the benzylamine functionality could be envisaged. For example, reaction with a suitable Michael acceptor could be followed by an intramolecular cyclization, with the fluorine and nitro groups modulating the reactivity and stability of the intermediates.
Below is a table summarizing the potential reactivity of this compound in various reaction types based on the reactivity of analogous compounds.
| Reaction Type | Potential Reactants | Plausible Products | Key Influencing Factors |
| Intramolecular Cyclization | 1. Acylating/Sulfonylating agent2. Reducing agent (e.g., SnCl₂, Fe/HCl) | N-heterocycles (e.g., substituted indoles, quinolines) | Nature of the N-substituent, reduction conditions |
| Quinoxaline Synthesis | 1. Oxidizing agent (to form the diamine)2. 1,2-Dicarbonyl compound | 6,7-Difluoroquinoxaline derivatives | Reactivity of the dicarbonyl compound |
| Multi-component Reaction | Aldehyde, Isocyanide | Highly substituted, fluorinated heterocyclic scaffolds | Reaction conditions, nature of the other components |
Applications As a Building Block in Complex Molecular Architectures
Precursor in Heterocyclic Synthesis
The ortho-nitrobenzylamine scaffold is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic systems. The adjacent nitro and aminomethyl groups can be manipulated through various synthetic strategies to facilitate cyclization reactions.
The synthesis of fluorinated indazoles and quinazolines can be envisioned starting from 4,5-Difluoro-2-nitrobenzylamine. For the formation of indazoles, a common strategy involves the reductive cyclization of o-nitrobenzylamines. This transformation can be achieved using various reducing agents, which facilitate the reduction of the nitro group to a nitroso or amino group, followed by an intramolecular condensation and cyclization to form the indazole ring. The presence of the difluoro substitution pattern on the benzene (B151609) ring is anticipated to influence the electronic properties and reactivity of the intermediate species, potentially affecting the reaction conditions and yields.
Similarly, this compound can serve as a key starting material for the synthesis of fluorinated quinazolines. ontosight.aibeilstein-journals.orgekb.egnih.gov The construction of the quinazoline (B50416) core often involves the reaction of an o-aminobenzylamine derivative with a suitable one-carbon synthon, such as an aldehyde or an orthoester. Therefore, the initial step would be the selective reduction of the nitro group in this compound to an amino group. The resulting 2-amino-4,5-difluorobenzylamine can then undergo condensation and subsequent cyclization to afford the desired difluoro-substituted quinazoline derivatives. The choice of reaction partners and conditions would allow for the introduction of various substituents on the quinazoline scaffold, leading to a library of fluorinated analogues for further investigation. ontosight.aibeilstein-journals.orgekb.egnih.gov
Beyond simple bicyclic systems like indazoles and quinazolines, this compound can be utilized in the construction of more intricate, polycyclic N-heterocyclic scaffolds. The reactivity of both the nitro and amine functionalities can be sequentially or concertedly exploited to build fused ring systems. For instance, after initial heterocycle formation, the fluorine atoms can serve as handles for further functionalization through nucleophilic aromatic substitution reactions, enabling the attachment of additional rings or complex side chains. The development of such complex scaffolds is of high interest in drug discovery, where structural diversity is a key driver for identifying new therapeutic agents. ekb.egnih.gov
Intermediate in the Development of Fluorinated Bioactive Analogues
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly impact a drug's metabolic stability, bioavailability, and binding affinity to its biological target. sigmaaldrich.comfluorochem.co.ukossila.comnih.govacs.org
Table 1: Impact of Fluorine Substitution on Physicochemical and Pharmacokinetic Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | Blocking of metabolic hot spots (C-H bonds) by strong C-F bonds. nih.govnih.govnih.gov |
| Bioavailability | Often Improved | A combination of increased metabolic stability and altered lipophilicity. acs.orgnih.govnih.gov |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can affect membrane permeability. nih.govacs.org |
| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing effect of fluorine alters the electron density of nearby functional groups. nih.govacs.org |
| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions. nih.gov |
This table provides a generalized summary of the effects of fluorination. The actual impact can be highly dependent on the specific molecular context.
The amine functionality of this compound provides a direct handle for its incorporation into peptide and oligonucleotide structures. In peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides, the introduction of fluorinated amino acid surrogates can lead to enhanced stability against proteolytic degradation and improved conformational properties. rsc.orgmdpi.comrsc.org The difluorobenzyl group can be introduced as a non-natural side chain of an amino acid, thereby imparting the beneficial properties of fluorine to the resulting peptide.
Similarly, in the field of oligonucleotide therapeutics, the modification of nucleobases or the sugar-phosphate backbone with fluorinated moieties is a strategy to improve their nuclease resistance and binding affinity to target RNA or DNA sequences. nih.govnih.govresearchgate.net this compound could be chemically transformed and attached to different positions of a nucleotide, serving as a fluorinated building block for the synthesis of modified oligonucleotides with potentially enhanced therapeutic efficacy.
Contributions to Materials Science (Focus on the synthetic utility in material modification)
In the realm of materials science, the 2-nitrobenzyl group is well-known as a photolabile protecting group. ontosight.airsc.orgresearchgate.netrsc.orgwikipedia.org Upon irradiation with UV light, the nitrobenzyl group undergoes a photochemical rearrangement and cleavage, releasing the protected functional group. This property can be exploited to create light-sensitive materials and surfaces.
By attaching this compound to a polymer or a surface, the amine group can be temporarily "caged". Subsequent exposure to light would then "uncage" the amine, revealing a reactive functional group at a specific time and location. This spatiotemporal control over surface chemistry is highly valuable for applications such as the fabrication of microarrays, controlled cell patterning on surfaces, and the development of light-responsive drug delivery systems. The presence of the difluoro substituents could also modulate the photochemical properties of the nitrobenzyl group, such as its absorption wavelength and cleavage efficiency, and provide an additional tool for fine-tuning the material's properties. rsc.orgrsc.org
Chemical Modification of Carbon Nanotubes and Other Substrates
The unique mechanical, electrical, and thermal properties of carbon nanotubes (CNTs) make them highly desirable for a wide range of applications. youtube.com However, their inherent insolubility and tendency to agglomerate often hinder their practical use. wikipedia.org Surface functionalization of CNTs is a critical strategy to overcome these limitations and to tailor their properties for specific applications. nih.gov this compound possesses several key features—a primary amine group, a nitro group, and a difluorinated aromatic ring—that enable its use in various CNT modification strategies.
The primary amine group on the benzyl (B1604629) moiety of this compound is a versatile handle for covalent functionalization of CNTs. One of the most effective methods for attaching aryl groups to CNT surfaces is through the generation of diazonium salts. researchgate.netacs.org The amine can be converted into a highly reactive diazonium salt (Ar-N₂⁺) in the presence of a diazotizing agent like sodium nitrite (B80452) and an acid, or isoamyl nitrite. nih.govresearchgate.net This diazonium salt can then readily react with the sp²-hybridized carbon atoms on the CNT sidewall, forming a stable covalent bond and effectively grafting the 4,5-difluoro-2-nitrophenylmethyl moiety onto the nanotube surface. This process disrupts the sp² hybridization to a degree, which can alter the electronic properties of the nanotube. wikipedia.org
Another significant pathway for functionalization involves the amidation of carboxylated CNTs. CNTs can be oxidized using strong acids to introduce carboxylic acid groups (-COOH) onto their surfaces. wikipedia.org These carboxylated CNTs can then be reacted with the primary amine of this compound, typically in the presence of a coupling agent, to form a stable amide linkage. nih.govresearchgate.net This method provides a robust and well-controlled means of attaching the molecule to the CNTs.
The nitro group (NO₂) and the fluorine atoms on the aromatic ring of this compound play a crucial role in modulating the electronic properties of the modified substrate. The nitro group is strongly electron-withdrawing, which can influence the charge transfer characteristics between the functionalizing molecule and the CNT. wikipedia.org This can be particularly advantageous in the development of electronic devices and sensors. Furthermore, the presence of fluorine atoms can enhance the thermal stability and influence the intermolecular interactions of the resulting material.
The functionalization of CNTs with this compound can lead to improved solubility and dispersibility in various solvents, which is a critical step for their incorporation into composite materials. The attached functional groups can disrupt the strong van der Waals forces between individual nanotubes, preventing their aggregation. nih.gov The table below summarizes the potential methods for CNT functionalization using this compound and the roles of its distinct functional groups.
| Functionalization Method | Reactive Group on this compound | Role of Functional Groups | Potential Outcome |
| Diazonium Reaction | Primary Amine | The amine is converted to a reactive diazonium salt for covalent attachment to the CNT sidewall. | Covalent modification of pristine or defect-rich CNTs. |
| Amidation | Primary Amine | The amine reacts with pre-installed carboxylic acid groups on the CNT surface. | Formation of stable amide bonds with oxidized CNTs. |
| Electronic Modulation | Nitro Group, Fluorine Atoms | The electron-withdrawing nature of the nitro and fluoro groups can alter the electronic properties of the CNT. | Tailoring of the electronic and charge-transfer characteristics of the modified CNTs for sensor and electronic applications. |
| Improved Dispersibility | Entire Molecule | The attached molecule increases steric hindrance and alters surface energy, reducing inter-tube aggregation. | Enhanced dispersion of CNTs in solvents and polymer matrices for composite material fabrication. |
The principles of CNT modification can be extended to other carbon-based substrates, such as graphene and graphite (B72142) powder, as well as other materials with reactive surfaces. The ability to introduce the specific functionalities of this compound onto these substrates opens up avenues for creating novel materials with tailored surface properties for applications in catalysis, sensing, and advanced composites.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4,5-Difluoro-2-nitrobenzylamine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
The presence of hydrogen, carbon, and fluorine atoms in this compound allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine (NH₂), benzyl (B1604629) (CH₂), and aromatic protons. The two aromatic protons would appear as complex multiplets due to coupling with each other and with the two adjacent fluorine atoms. The chemical shifts are influenced by the electron-withdrawing nitro group and the fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum will display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine and nitro groups. The carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. nih.gov It is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 5. These signals would exhibit coupling to each other and to the neighboring aromatic protons, providing key information about the substitution pattern on the benzene (B151609) ring. semanticscholar.org The high sensitivity and large chemical shift range of ¹⁹F NMR make it a powerful tool for analyzing fluorinated compounds. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| ¹H NMR | ||
| Aromatic CH | 7.0 - 8.0 | Multiplets (due to H-H and H-F coupling) |
| Benzyl CH₂ | ~4.0 | Singlet or triplet (if coupled to NH₂) |
| Amine NH₂ | 1.5 - 3.0 | Broad singlet |
| ¹³C NMR | ||
| C-F | 145 - 160 | Doublet (large ¹JCF) |
| C-NO₂ | ~150 | Singlet |
| C-CH₂NH₂ | ~130 | Singlet |
| Aromatic CH | 110 - 120 | Doublet (due to C-F coupling) |
| Benzyl CH₂ | ~45 | Singlet |
| ¹⁹F NMR |
Note: Predicted values are based on typical ranges for similar functional groups and structures.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would primarily show a correlation between the two aromatic protons, confirming their adjacent relationship. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.edu This would definitively link the aromatic proton signals to their corresponding carbon signals and the benzyl protons to the benzyl carbon. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, revealing through-space correlations rather than through-bond couplings. harvard.edu NOESY can help to confirm the stereochemistry and conformation of the molecule, for example, by showing correlations between the benzyl protons and the aromatic proton at position 3. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision, which in turn allows for the unambiguous determination of its elemental formula. thermofisher.comnih.gov For this compound (C₇H₆F₂N₂O₂), the calculated monoisotopic mass is 188.03971 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-F stretching (around 1100-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the nitro group stretches are also visible in Raman, non-polar bonds often give stronger signals. Aromatic ring vibrations are typically strong in both IR and Raman spectra.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (-NO₂) | Symmetric Stretch | ~1340 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Fluoro (-C-F) | C-F Stretch | 1100 - 1250 |
Note: These are characteristic frequency ranges and can vary based on the specific molecular structure.
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,5-Difluoro-2-nitroaniline |
| 4,5-Difluoro-2-nitrobenzaldehyde (B3025447) |
| 4,5-difluoro-2-nitrobenzoic acid |
| 4-fluorobenzaldehyde |
Computational and Theoretical Investigations of 4,5 Difluoro 2 Nitrobenzylamine
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4,5-Difluoro-2-nitrobenzylamine. These calculations, typically employing methods like Hartree-Fock (HF) or post-HF approaches, offer insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.
The electronic structure is significantly influenced by the strong electron-withdrawing nature of the two fluorine atoms and the nitro group. This leads to a highly polarized aromatic ring and affects the electron density on the benzylic carbon and the amino group. The calculated electrostatic potential surface would likely reveal a region of high positive potential around the amine group and the hydrogen atoms of the benzene (B151609) ring, with negative potential concentrated around the oxygen atoms of the nitro group and the fluorine atoms.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is expected to be localized primarily on the aminobenzyl fragment, indicating this as the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the nitro-substituted aromatic ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -8.98 |
| HOMO | -7.25 |
| LUMO | -1.87 |
| LUMO+1 | -0.45 |
Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar aromatic compounds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has become a standard tool for the accurate prediction of molecular geometries and the exploration of potential energy surfaces. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the most stable three-dimensional arrangement of its atoms.
Geometry optimization would reveal the bond lengths, bond angles, and dihedral angles corresponding to the global minimum energy structure. The presence of the bulky nitro group ortho to the benzylamine (B48309) side chain is expected to induce steric strain, leading to a non-planar arrangement where the C-N bond of the benzylamine group is twisted out of the plane of the aromatic ring. Intramolecular hydrogen bonding between one of the amine hydrogens and an oxygen of the nitro group could be a significant stabilizing interaction, influencing the preferred conformation.
The energy landscape, mapped by systematically varying key dihedral angles (e.g., the rotation around the C-C bond connecting the ring to the benzylic carbon and the C-N bond of the amine), would identify various local minima and the energy barriers between them. This provides insight into the molecule's conformational flexibility at different temperatures.
Table 2: Selected Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Parameter | Value |
| C-N (amine) bond length | 1.48 Å |
| C-N (nitro) bond length | 1.45 Å |
| C-F bond lengths | 1.35 Å, 1.36 Å |
| C-C-N-H dihedral angle | 120.5° |
| N-O bond lengths | 1.23 Å, 1.24 Å |
Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar aromatic compounds.
Mechanistic Insights into Reaction Pathways and Transition States
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can model its reactivity in various transformations, such as nucleophilic aromatic substitution or reactions involving the amine group.
By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete reaction profile can be constructed. For instance, in a nucleophilic aromatic substitution reaction where a fluorine atom is displaced, DFT calculations can identify the structure of the Meisenheimer complex (the intermediate) and the transition states leading to and from it. The activation energy, determined by the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.
These studies can also shed light on the regioselectivity of reactions. For example, by comparing the activation energies for nucleophilic attack at the C4 and C5 positions, it can be predicted which fluorine atom is more likely to be substituted. The electron-withdrawing nitro group strongly activates the ring for such substitutions.
Conformational Analysis and Intermolecular Interactions
The biological activity and material properties of a molecule are often dictated by its three-dimensional shape and how it interacts with its environment. A thorough conformational analysis of this compound is therefore essential.
As mentioned, rotation around the single bonds in the benzylamine side chain gives rise to different conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The interplay of steric hindrance from the ortho-nitro group and potential intramolecular hydrogen bonding will be the dominant factors governing the conformational preferences.
Furthermore, computational methods can be used to study the intermolecular interactions of this compound. This includes the formation of dimers or larger aggregates in the solid state, as well as its interactions with solvent molecules in solution. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify weak interactions like hydrogen bonds, halogen bonds (involving the fluorine atoms), and van der Waals forces. These interactions are critical for understanding the molecule's solubility, crystal packing, and potential binding to biological targets. A study on a similar compound, 2,2-difluoroethylamine (B1345623) hydrochloride, highlighted the importance of electrostatic interactions and hydrogen bonding in determining its conformational isomerism. researchgate.net
Q & A
Q. How can researchers reconcile contradictions between published synthetic protocols for analogous fluorinated nitrobenzylamines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
